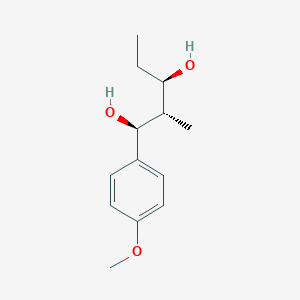
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a methoxyphenyl group, a methyl group, and two hydroxyl groups attached to a pentane backbone. Its stereochemistry is defined by the specific spatial arrangement of its atoms, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The process may start with the preparation of a suitable precursor, such as a substituted benzene derivative, followed by a series of reactions including alkylation, reduction, and hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed in hydrogenation steps, while chiral catalysts or ligands may be used to control stereochemistry during key steps of the synthesis.
化学反応の分析
Types of Reactions
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of stereochemistry on biological activity. It may serve as a model compound in studies involving enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stereochemistry and functional groups make it a versatile intermediate in various chemical processes.
作用機序
The mechanism of action of (1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol depends on its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act by inhibiting or activating specific enzymes, modulating receptor activity, or altering cellular pathways.
類似化合物との比較
Similar Compounds
- (1R,2R,3S)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol
- (1S,2S,3R)-1-(4-hydroxyphenyl)-2-methylpentane-1,3-diol
- (1S,2S,3R)-1-(4-methoxyphenyl)-2-ethylpentane-1,3-diol
Uniqueness
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry and the presence of both methoxy and hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds with different substituents or stereochemistry.
特性
CAS番号 |
918798-96-6 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC名 |
(1S,2S,3R)-1-(4-methoxyphenyl)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-4-12(14)9(2)13(15)10-5-7-11(16-3)8-6-10/h5-9,12-15H,4H2,1-3H3/t9-,12+,13-/m0/s1 |
InChIキー |
WUBNNHREBJLHBP-BIMULSAOSA-N |
異性体SMILES |
CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)OC)O)O |
正規SMILES |
CCC(C(C)C(C1=CC=C(C=C1)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)

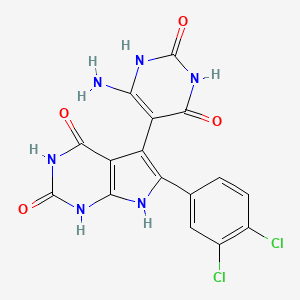
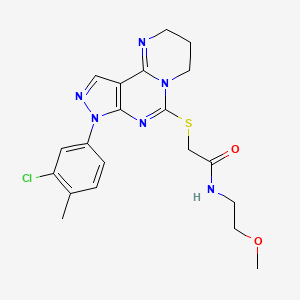
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
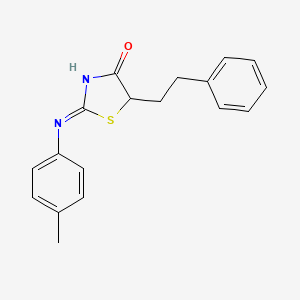

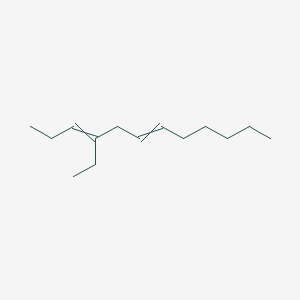

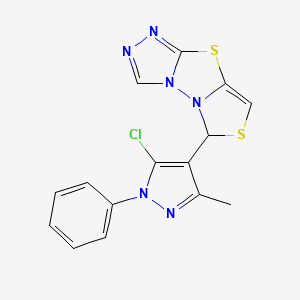

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
